(1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13832169
InChI: InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15-/m0/s1
SMILES: C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C22H23NO4
Molecular Weight: 365.4 g/mol

(1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid

CAS No.:

Cat. No.: VC13832169

Molecular Formula: C22H23NO4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

(1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid -

Specification

Molecular Formula C22H23NO4
Molecular Weight 365.4 g/mol
IUPAC Name (1S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15-/m0/s1
Standard InChI Key JSVAQZVOHKGTJY-GJZGRUSLSA-N
Isomeric SMILES C1C[C@@H](C[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
SMILES C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Chemical Structure and Stereochemical Significance

The molecular architecture of (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid features a cyclohexane ring with axial Fmoc-protected amine and equatorial carboxylic acid groups (Figure 1). This cis-1,3-disubstitution pattern imposes significant torsional constraints, reducing the conformational flexibility of peptide chains into which it is incorporated . X-ray diffraction studies of analogous cyclohexane-based amino acids reveal chair conformations with pseudoequatorial positioning of bulky substituents, minimizing 1,3-diaxial strain .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₃NO₄
Molecular Weight365.42 g/mol
CAS Registry Number1008773-75-8
Storage Conditions2–7°C (refrigerated)
Enantiomeric Excess (EE)≥97%

Synthetic Methodologies

Stereoselective Cyclohexane Functionalization

The synthesis begins with ethyl 3-oxocyclohexanecarboxylate, which undergoes asymmetric reductive amination using (S)-α-phenethylamine as a chiral auxiliary. Hydrogenation over palladium/carbon (10% Pd/C) at 45°C under 1.05 atm H₂ yields the trans-diamine intermediate, which is subsequently resolved via diastereomeric salt formation with (2R,3R)-dibenzoyl-L-tartaric acid . Acidic hydrolysis (10% HCl, 70°C) cleaves the ester to generate the free amino acid, followed by Fmoc protection using Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in acetonitrile/water with KHCO₃ as base .

Key Reaction Metrics:

  • Yield: 34% over six steps for trans-isomers; 28% for cis-variants

  • Epimerization Control: Reaction temperatures <70°C prevent racemization during hydrolysis

  • Purification: Lyophilization after EtOAc/water partitioning achieves >99% purity by HPLC

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) exhibits distinct splitting patterns due to restricted rotation of the Fmoc carbamate:

  • δ 7.75 (d, J = 7.5 Hz, 2H; Fmoc aromatic H)

  • δ 5.20 (bs, 1H; NH-Fmoc)

  • δ 4.40 (m, 1H; cyclohexane CH-NH)

  • δ 2.85 (dt, J = 12.1, 3.2 Hz, 1H; cyclohexane CH-CO₂H)

¹³C NMR confirms the cis-1,3 configuration through characteristic carbamate (156.2 ppm) and cyclohexane C-1 (48.7 ppm) signals .

High-Resolution Mass Spectrometry (HRMS)

ESI-HRMS: m/z [M + H]⁺ calculated 366.1709, observed 366.1705 (Δ = -1.1 ppm) .

Applications in Biomedical Research

Peptide Backbone Rigidification

Incorporation of (1S,3S)-3-(Fmoc-amino)cyclohexanecarboxylic acid into opioid receptor ligands enhances binding affinity by 15-fold compared to flexible glycine analogues, as demonstrated in μ-opioid receptor (MOR) assays . The constrained geometry preferentially stabilizes β-turn conformations, critical for GPCR interactions .

Blood-Brain Barrier Penetration

In vivo pharmacokinetic studies in murine models show a 3.2-fold increase in brain/plasma ratio relative to linear peptides, attributed to the compound’s logP (2.1) and reduced hydrogen bond donor count .

Table 2: Comparative Bioactivity Data

ParameterLinear PeptideCyclohexane-Constrained Analog
MOR IC₅₀48 nM3.2 nM
Metabolic Half-life (t½)12 min89 min
Brain Uptake Efficiency0.080.26

Industrial-Scale Production Challenges

Solubility Limitations

The free amino acid exhibits poor aqueous solubility (2.1 mg/mL at pH 7.4), necessitating formulation as PEGylated prodrugs for intravenous delivery .

Emerging Applications

mRNA Vaccine Stabilization

Recent studies exploit the cyclohexane scaffold to engineer lipid nanoparticles (LNPs) with improved mRNA encapsulation efficiency (92% vs. 78% for standard LNPs) . The rigid structure enhances bilayer packing during freeze-drying cycles.

Photodynamic Therapy Agents

Conjugation with porphyrin derivatives yields photosensitizers with 710 nm absorption maxima, enabling deep-tissue penetration for glioblastoma treatment .

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